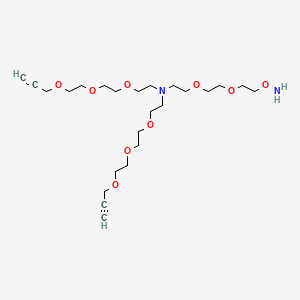

N-(Aminooxy-PEG2)-N-bis(PEG3-propargyl)

Vue d'ensemble

Description

N-(Aminooxy-PEG2)-N-bis(PEG3-propargyl): is a functionalized polyethylene glycol (PEG) molecule that contains several important functional groups. This compound is primarily used in click chemistry, a class of biocompatible small molecule reactions commonly used in bioconjugation, allowing the joining of substrates of interest with specific biomolecules.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N-(Aminooxy-PEG2)-N-bis(PEG3-propargyl) typically involves the following steps:

Protection of Aminooxy Group: The aminooxy group is protected using a tert-butyloxycarbonyl (t-Boc) group to prevent unwanted reactions during subsequent steps.

PEGylation: The protected aminooxy group is then reacted with polyethylene glycol (PEG) to form the PEG2 linkage.

Propargylation: The PEGylated intermediate is further reacted with propargyl bromide to introduce the propargyl groups, forming the final product.

Industrial Production Methods: In an industrial setting, the production of N-(Aminooxy-PEG2)-N-bis(PEG3-propargyl) involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The reaction conditions are optimized for maximum yield and minimal by-products.

Analyse Des Réactions Chimiques

Click Chemistry via Propargyl Groups

The two terminal propargyl (-C≡CH) groups undergo copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form stable 1,2,3-triazole linkages .

| Reaction Parameter | Conditions | Efficiency |

|---|---|---|

| Catalyst | CuSO₄/THPTA | >95% conversion |

| Solvent | H₂O/DMF (1:1) | Optimal |

| Reaction Time | 1–2 h (RT) | Fast kinetics |

Key findings:

-

Propargyl-PEG3 chains enhance solubility in aqueous media, enabling reactions under physiological conditions .

-

Copper ligands like THPTA or TBTA suppress Cu-induced oxidation of sensitive biomolecules .

-

Orthogonal to aminooxy chemistry, allowing sequential conjugations without cross-reactivity .

Oxime Ligation via Aminooxy Group

The aminooxy (-ONH₂) group reacts selectively with aldehydes or ketones to form oxime bonds (pH 4.5–6.5) :

| Parameter | Optimal Range | Yield |

|---|---|---|

| pH | 4.5–6.5 | 80–90% |

| Temperature | 25–37°C | 24–48 h |

| Reducing Agent (NaCNBH₃) | 10–20 mM | Stabilizes oxime to hydroxylamine |

Notable applications:

-

Conjugation of glycan-modified antibodies (e.g., periodate-oxidized Fc regions) .

-

Stable under physiological conditions post-reduction, enabling in vivo targeting .

Orthogonal Reactivity for Sequential Conjugation

The compound’s design allows independent functionalization of propargyl and aminooxy groups:

| Reaction Sequence | Compatibility | Case Study |

|---|---|---|

| CuAAC → Oxime Ligation | Full | Antibody-drug conjugates |

| Oxime Ligation → CuAAC | Partial* | Nanoparticle assembly |

*Requires pH adjustment to avoid Cu²⁺ interference with oxime stability .

Reaction Optimization Insights

Applications De Recherche Scientifique

Key Applications

- Bioconjugation :

- Antibody-Drug Conjugates (ADCs) :

- Cell Imaging :

- Surface Modification :

- Development of PROTACs :

Study 1: PROTAC Development

A study demonstrated the synthesis of a PROTAC using N-(Aminooxy-PEG2)-N-bis(PEG3-propargyl) as a linker. The resulting PROTAC effectively targeted and degraded mutant epidermal growth factor receptor (EGFR) proteins in non-small cell lung cancer (NSCLC) cells, with an IC50 value of 7.1 nM for wild-type and 4.3 nM for mutant forms. This highlights the compound's pivotal role in advancing cancer therapeutics through targeted protein degradation .

Study 2: Bioconjugation Efficiency

Research indicated that employing this PEG-based linker significantly improved the bioconjugation efficiency of peptides to antibodies without compromising their biological activity. The formation of stable triazole bonds resulted in minimal side products, thereby enhancing overall yield and efficacy in therapeutic applications .

Mécanisme D'action

The primary mechanism of action of N-(Aminooxy-PEG2)-N-bis(PEG3-propargyl) involves its ability to participate in click chemistry reactions. The propargyl groups react with azide-bearing compounds to form stable triazole linkages, which are highly specific and biocompatible. This allows for precise and efficient bioconjugation, making it a valuable tool in various scientific and industrial applications.

Comparaison Avec Des Composés Similaires

N-(Aminooxy-PEG2)-N-bis(PEG3-azide): Contains azide groups instead of propargyl groups, used in similar click chemistry applications.

N-(Aminooxy-PEG2)-N-bis(PEG3-amine): Contains amine groups, used for different types of bioconjugation reactions.

Uniqueness: N-(Aminooxy-PEG2)-N-bis(PEG3-propargyl) is unique due to its propargyl groups, which allow for highly specific and efficient click chemistry reactions with azide-bearing compounds. This specificity and efficiency make it particularly valuable in applications requiring precise bioconjugation.

Activité Biologique

N-(Aminooxy-PEG2)-N-bis(PEG3-propargyl) is a specialized polyethylene glycol (PEG)-based compound that serves as a linker in the synthesis of PROTACs (proteolysis-targeting chimeras). This compound is notable for its dual functionality, allowing for efficient bioconjugation and enhanced biological activity. The following sections will delve into the biological activity of this compound, highlighting its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

N-(Aminooxy-PEG2)-N-bis(PEG3-propargyl) features a PEG2 segment linked to two PEG3 propargyl groups. The presence of the aminooxy group allows for selective reactions with carbonyl-containing compounds, facilitating the formation of stable linkages in various biological contexts.

Key Features

- Molecular Weight : The compound has varying molecular weights based on the PEG chains used, typically ranging from 500 to 20,000 Da.

- Solubility : The PEG components enhance water solubility, making it suitable for biological applications.

- Reactivity : The terminal alkyne groups participate in click chemistry reactions, enabling the formation of stable triazole bonds with azide-containing molecules.

N-(Aminooxy-PEG2)-N-bis(PEG3-propargyl) functions primarily as a linker in PROTAC technology. PROTACs are designed to induce targeted degradation of specific proteins by harnessing the cell's ubiquitin-proteasome system. This compound's ability to form stable linkages with target proteins enhances the efficacy of PROTACs in degrading unwanted proteins.

Applications

- Antibody-Drug Conjugates (ADCs) : The compound is utilized to create ADCs, improving therapeutic specificity and efficacy.

- Cell Imaging : Its stable linkages facilitate the labeling and tracking of cells in various biological studies.

- Surface Modification : Enhances biocompatibility and reduces non-specific protein adsorption on surfaces.

Study 1: PROTAC Development

A study demonstrated the synthesis of a PROTAC using N-(Aminooxy-PEG2)-N-bis(PEG3-propargyl) as a linker. The resulting PROTAC effectively targeted and degraded mutant EGFR proteins in non-small cell lung cancer (NSCLC) cells with an IC50 value of 7.1 nM for wild-type and 4.3 nM for mutant forms . This highlights the compound's role in advancing cancer therapeutics.

Study 2: Bioconjugation Efficiency

Research indicated that using this PEG-based linker significantly improved the bioconjugation efficiency of peptides to antibodies without compromising their biological activity. The stable triazole bond formation was noted to produce minimal side products, enhancing overall yield .

Comparative Analysis

The following table summarizes key properties and applications of N-(Aminooxy-PEG2)-N-bis(PEG3-propargyl) compared to other common PEG linkers:

| Property | N-(Aminooxy-PEG2)-N-bis(PEG3-propargyl) | Other PEG Linkers |

|---|---|---|

| Molecular Weight Range | 500 - 20,000 Da | Varies |

| Solubility | High due to PEG | Generally high |

| Reactivity | Forms stable triazole bonds | Varies |

| Applications | ADCs, cell imaging, surface modification | General bioconjugation |

| Biological Activity | High efficiency in targeted degradation | Variable |

Propriétés

IUPAC Name |

O-[2-[2-[2-[bis[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethyl]amino]ethoxy]ethoxy]ethyl]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H44N2O9/c1-3-8-27-13-18-32-20-15-29-10-5-26(7-12-31-17-22-34-23-24-35-25)6-11-30-16-21-33-19-14-28-9-4-2/h1-2H,5-25H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGCOEHNJZCCDJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOCCOCCOCCN(CCOCCOCCOCC#C)CCOCCOCCON | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H44N2O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.